molecular formula C21H16N2O2S2 B2537391 2-(4-(Indolin-1-ylsulfonyl)phenyl)benzo[d]thiazole CAS No. 394227-19-1

2-(4-(Indolin-1-ylsulfonyl)phenyl)benzo[d]thiazole

Cat. No. B2537391
CAS RN: 394227-19-1
M. Wt: 392.49
InChI Key: ZNHNAHXPXHELNH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The thiazole ring, which is a part of the 2-(4-(Indolin-1-ylsulfonyl)phenyl)benzo[d]thiazole molecule, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .

Scientific Research Applications

Synthesis and Evaluation of Derivatives

  • Anticonvulsant Evaluation : Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been synthesized and evaluated for anticonvulsant activities. These derivatives, particularly N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide, showed significant anticonvulsant activity in tests like maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures in mice (Nath et al., 2021).

  • Cytotoxicity and Anticancer Activity : Novel benzo[d]thiazolyl substituted-2-quinolone hybrids were synthesized and evaluated for cytotoxicity against cancer cells. One compound, in particular, demonstrated significant anticancer activity and also exhibited interesting antibacterial activity, especially against Gram-negative bacteria (Bolakatti et al., 2020).

Chemical Synthesis and Characterization

  • Spiroxindole Fused Pyrrolidine and Thiazolo Pyrrolidine Benzimidazole Derivatives : A series of such derivatives were synthesized via 1,3-dipolar cycloaddition reaction. The structure and stereochemistry of these compounds were confirmed through various spectroscopic methods (Poomathi et al., 2015).

  • Synthesis of Thiazolyl Pyrazoline Derivatives : These derivatives linked to the benzo[1,3]dioxole moiety were synthesized and evaluated for their antimicrobial and anti-proliferative activities. Some compounds displayed interesting biological properties as antimicrobial and antiproliferative agents (Mansour et al., 2020).

Biological Activity and Medicinal Chemistry

  • Anti-inflammatory Activities : Thiazolo[3,2-a]pyrimidine derivatives were synthesized and tested for their anti-inflammatory activities. Some compounds exerted moderate anti-inflammatory activity compared with indomethacin, a standard anti-inflammatory drug (Tozkoparan et al., 1999).

  • Synthesis of Benzazolyl Derivatives : Benzazoles linked with pyrazole, thiazole, or triazole rings have shown diverse biological activities, including antitumor and anti-inflammatory properties. This synthetic access to benzazolyl derivatives has been explored for potential biologically active targets (Abdel-Wahab & Mohamed, 2012).

properties

IUPAC Name

2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S2/c24-27(25,23-14-13-15-5-1-3-7-19(15)23)17-11-9-16(10-12-17)21-22-18-6-2-4-8-20(18)26-21/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHNAHXPXHELNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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